Thiopental

概要

説明

チオペンタールナトリウムは、ナトリウムペントタールとしても知られており、急速な発現と短時間の作用を持つバルビツール酸系全身麻酔薬です。これはチオバルビツール酸であり、つまりバルビツール酸の硫黄含有類似体です。 チオペンタールナトリウムは、全身麻酔の誘導期、迅速なシーケンス誘導と挿管、および場合によってはけいれん状態の抑制に広く使用されてきました .

準備方法

合成経路と反応条件: チオペンタールナトリウムの合成は、通常、エチルマロネートと2-ブロモペンタンをエトキシドナトリウムの存在下で反応させることから始まります。この反応は置換マロン酸エステルを生成し、これはチオ尿素と環化されてチオバルビツール酸環系を形成します。 最終生成物は、チオバルビツール酸を水酸化ナトリウムで中和することによって得られます .

工業生産方法: チオペンタールナトリウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を慎重に制御することが含まれます。 最終生成物は通常、結晶化および精製されて医薬品規格を満たします .

化学反応の分析

反応の種類: チオペンタールナトリウムは、次のようないくつかのタイプの化学反応を起こします。

酸化: チオペンタールナトリウムは、酸化されてさまざまな代謝産物を形成する可能性があります。

還元: 特定の条件下で還元して、さまざまな生成物を生成する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物:

酸化: ペントバルビタールやその他の代謝産物。

還元: チオバルビツール酸環のさまざまな還元型。

置換: ハロゲン化チオペンタール誘導体.

4. 科学研究への応用

チオペンタールナトリウムは、科学研究に幅広く応用されています。

化学: さまざまな化学反応と研究において試薬として使用されます。

生物学: 中枢神経系とその神経活動への影響に関する研究に使用されます。

医学: 手術やけいれん状態の抑制に麻酔薬として広く使用されています。

産業: 麻酔薬の製造に製薬業界で使用されています.

科学的研究の応用

Anesthesia

Induction of General Anesthesia

- Sodium thiopental is predominantly used for the induction phase of general anesthesia. It acts rapidly, causing unconsciousness within 30 to 45 seconds after intravenous injection. The typical dosage ranges from 4 to 6 mg/kg for adults and varies for pediatric and obstetric patients .

Comparison with Other Agents

- While this compound was once a standard agent for anesthesia induction, its use has decreased with the advent of newer agents like propofol. However, it remains relevant for rapid-sequence induction, particularly in emergency settings and obstetrics due to its quick onset of action .

Veterinary Medicine

- In veterinary practice, this compound is utilized for inducing anesthesia in animals. Its pharmacokinetics can vary significantly based on the animal's body composition; lean breeds may experience prolonged recovery times due to the drug's redistribution to fat tissues .

Neuroprotective Effects

Postoperative Neurological Outcomes

- Recent studies indicate that this compound may have neuroprotective properties during surgeries involving the brain. A retrospective cohort study involving 491 patients undergoing surgical clipping of unruptured intracranial aneurysms demonstrated that patients receiving this compound had a significantly lower incidence of postoperative neurological complications (5.5% vs. 17.1%) compared to those who did not receive it .

Mechanisms of Action

- The proposed mechanisms for this compound's neuroprotective effects include:

- Cerebral Oxygenation Improvement: this compound modulates N-methyl-D-aspartate (NMDA) receptors, reducing cerebral metabolic oxygen consumption.

- Inverse Steal Phenomenon: It redistributes blood flow from hyper-perfused to hypo-perfused areas of the brain.

- Antioxidative Properties: this compound inhibits hydroxyl radical generation, which can mitigate oxidative stress during ischemic events .

Therapeutic Uses

Control of Convulsive Disorders

- This compound is also employed as an adjunct treatment for various convulsive disorders, including status epilepticus. Its ability to induce rapid sedation makes it a valuable tool in managing refractory seizures .

Reduction of Intracranial Pressure

- The compound has been utilized to reduce intracranial pressure in patients with conditions such as traumatic brain injury or intracranial hypertension, provided controlled ventilation is maintained during administration .

Table 1: Comparison of this compound and Propofol in Anesthesia Induction

| Feature | This compound | Propofol |

|---|---|---|

| Onset Time | 30-45 seconds | 30 seconds |

| Duration of Action | Short (5-10 minutes) | Short (5-10 minutes) |

| Recovery Time | Variable (depends on dose) | Rapid |

| Common Use | Induction | Induction & Maintenance |

Table 2: Postoperative Neurological Complications

| Group | Incidence (%) | Odds Ratio (95% CI) |

|---|---|---|

| This compound Group | 5.5 | 0.26 (0.13 to 0.50) |

| Non-Thiopental Group | 17.1 | Reference |

Case Studies

Case Study: Neuroprotection During Aneurysm Surgery

In a study involving patients undergoing clipping of unruptured intracranial aneurysms, those administered this compound showed a marked reduction in postoperative neurological deficits compared to those who did not receive the drug. This supports the hypothesis that this compound may provide significant neuroprotective benefits during high-risk neurosurgical procedures .

Case Study: Management of Refractory Seizures

A clinical observation involved a two-year-old child with refractory seizures who was treated with continuous infusion of sodium this compound. The treatment resulted in effective seizure control while monitoring revealed transient hypernatremia, highlighting the need for careful management during this compound administration .

作用機序

チオペンタールナトリウムは、γ-アミノ酪酸(GABA)受容体、特にGABA-A受容体の特定の部位に結合することによって効果を発揮します。この結合は、塩化物イオンチャネルが開いたままになる時間を長くし、それによって中枢神経系におけるGABAの抑制効果を高めます。 これにより、鎮静、催眠、麻酔が起こります .

類似の化合物:

ペントバルビタール: 麻酔効果が似ていますが、作用時間が長い別のバルビツール酸。

プロポフォール: 多くの臨床現場でチオペンタールナトリウムに取って代わってきた、急速な発現と回復時間を持つ非バルビツール酸麻酔薬。

メトヘキサタール: チオペンタールナトリウムと作用機序は似ていますが、作用時間が短いバルビツール酸.

独自性: チオペンタールナトリウムは、急速な発現と短時間の作用時間が特徴であり、麻酔の誘導や迅速なシーケンス挿管に特に有用です。 頭蓋内圧を低下させる能力も、神経外科における価値を高めています .

類似化合物との比較

Pentobarbital: Another barbiturate with similar anesthetic properties but a longer duration of action.

Propofol: A non-barbiturate anesthetic that has largely replaced thiopental sodium in many clinical settings due to its rapid onset and recovery times.

Methohexital: A barbiturate with a similar mechanism of action but a shorter duration of effect compared to this compound sodium.

Uniqueness: this compound sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and rapid-sequence intubation. Its ability to reduce intracranial pressure also makes it valuable in neurosurgical applications .

生物活性

Thiopental, a barbiturate anesthetic, has been widely used in clinical settings for its rapid onset and short duration of action. Its primary application is as an induction agent for anesthesia, but it has also been investigated for its neuroprotective properties and effects on cerebral metabolism. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and research findings.

- Chemical Formula : C11H18N2NaO2S

- Molar Mass : 232.235 g/mol

- Mechanism of Action : this compound enhances the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity at GABA_A receptors, leading to increased neuronal inhibition and sedation.

Neuropharmacological Effects

This compound's impact on the central nervous system (CNS) is multifaceted. It not only induces anesthesia but also alters neuronal activity and brain metabolism.

- Cortical EEG Activity : Studies have shown that this compound significantly reduces spontaneous neuronal activity and affects EEG patterns. The drug induces a hypoxic stage characterized by hyperactivity, followed by a narcotic stage where motor activity is blocked, leading to flattened EEG oscillations .

- Energy Metabolism : this compound disrupts brain energy metabolism, which is crucial for maintaining consciousness. It has been observed that this compound blocks energy-dependent neuronal reactions, resulting in a loss of consciousness and adaptive functions of the CNS .

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection during conditions such as traumatic brain injury (TBI) and circulatory arrest. A study showed that this compound administration reduced postoperative neurological complications in patients undergoing surgical clipping of unruptured intracranial aneurysms . The odds ratio for neurological complications was significantly lower in the this compound group compared to controls (0.26; 95% CI 0.13 to 0.51) .

Comparative Efficacy

In clinical comparisons with other agents, this compound has demonstrated superior efficacy:

- In a study comparing this compound with pentobarbital for controlling intracranial hypertension, this compound was found to be more effective (50% vs. 82% uncontrolled ICP) .

- Another study indicated that intraoperative use of this compound led to better neurological outcomes than alternatives like ketofol, which showed a higher incidence of respiratory complications .

Case Study 1: this compound in TBI Management

A retrospective analysis involving 491 patients undergoing aneurysm clipping revealed that those receiving this compound had a significantly lower incidence of postoperative neurological complications (5.5% vs. 17.1%) . This suggests its potential role in improving outcomes post-surgery.

Case Study 2: Neuroprotective Properties

In animal studies, this compound has shown promise in providing cerebral protection during ischemic events. The drug's neuroprotective capacity was highlighted during experiments involving circulatory arrest, where it effectively preserved neurological function .

Summary of Findings

| Study Focus | Findings | Statistical Significance |

|---|---|---|

| This compound vs Pentobarbital | More effective in controlling ICP | P = 0.03 |

| Postoperative Outcomes | Lower complications with this compound | OR = 0.26 (95% CI 0.13 to 0.51) |

| Neuroprotection during Circulatory Arrest | Effective preservation of neurological function | Not specified |

特性

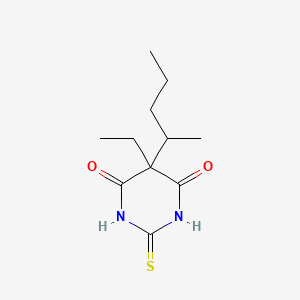

IUPAC Name |

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJDSEJGGMCXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023653 | |

| Record name | Thiopental | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.98e-02 g/L | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thiopental binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Thiopental (16 total), please visit the HSDB record page. | |

| Record name | Thiopental | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiopental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

76-75-5, 71-73-8 | |

| Record name | (±)-Thiopental | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiopental [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopental | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiopental | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiopental sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPENTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiopental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。